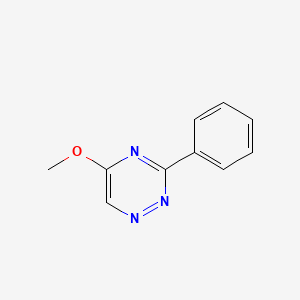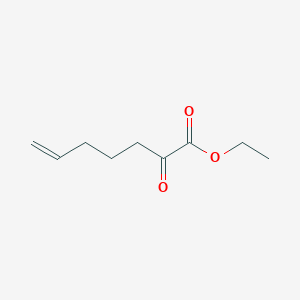
Ethyl 2-oxohept-6-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl 2-oxohept-6-enoate can be synthesized through several methods. One common approach involves the reaction of 1-bromo-4-pentene with diethyloxalate under specific conditions . The reaction typically requires a base such as sodium ethoxide and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving the use of catalysts and controlled temperatures .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2-oxohept-6-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Ethyl 2-oxohept-6-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of ethyl 2-oxohept-6-enoate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity .
Comparaison Avec Des Composés Similaires
Ethyl 3-oxohept-6-enoate: This compound has a similar structure but differs in the position of the keto group.
Ethyl 2-methyl-3-oxohept-6-enoate: This compound has an additional methyl group, which can affect its reactivity and properties.
Uniqueness: Its α,β-unsaturated ester group makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations .
Propriétés
Numéro CAS |
55782-68-8 |
|---|---|
Formule moléculaire |
C9H14O3 |
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
ethyl 2-oxohept-6-enoate |
InChI |
InChI=1S/C9H14O3/c1-3-5-6-7-8(10)9(11)12-4-2/h3H,1,4-7H2,2H3 |
Clé InChI |
CFEWOHAJKIOZOZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=O)CCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


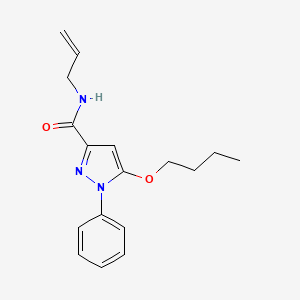




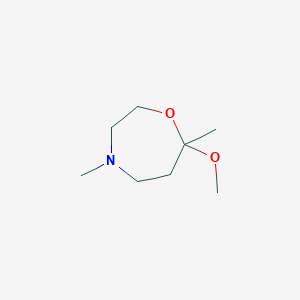
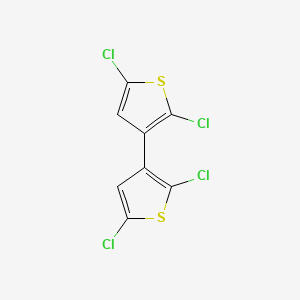

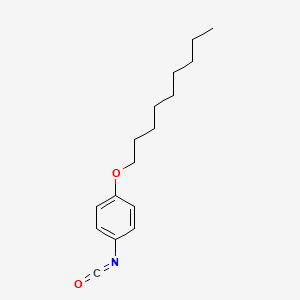
![4-Benzyl-2-({4-[(pyridin-2-yl)methyl]phenoxy}methyl)morpholine](/img/structure/B14626231.png)

![3,3'-(Methylenebis{[3-(carboxymethyl)-1H-pyrrole-2,4-diyl]})dipropanoic acid](/img/structure/B14626236.png)

